2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Bioactivity : Benzamides, including variants structurally related to 2-chloro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide, have been synthesized and their bioactivity studied. Copper and Cobalt complexes of these benzamides showed significant antibacterial activity against various bacterial strains, including E. coli and S. aureus. These complexes exhibited better activities than some standard antibiotics like ampicillin (Khatiwora et al., 2013).
Nonaqueous Capillary Electrophoresis : This compound and related substances have been separated using nonaqueous capillary electrophoretic methods. This process is effective for quality control in pharmaceutical contexts, highlighting the compound's role in drug analysis (Ye et al., 2012).
Glycine Transporter 1 Inhibitors : Structurally similar compounds have been identified as potent glycine transporter 1 (GlyT1) inhibitors, which are relevant in developing treatments for central nervous system disorders (Yamamoto et al., 2016).
Antineoplastic Agent Metabolism : This compound is structurally similar to flumatinib, an antineoplastic tyrosine kinase inhibitor. The study of flumatinib's metabolism in patients with chronic myelogenous leukemia (CML) shows its metabolism involves N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, which could be relevant to similar compounds (Gong et al., 2010).
Serotonin 4 Receptor Agonist : Related benzamide derivatives have been synthesized as serotonin 4 receptor agonists. These agonists are significant for their roles in gastrointestinal motility and have potential as oral drugs (Sonda et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity .
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of the target’s function
Biochemical Pathways
It is known that similar compounds can interfere with the normal functioning of mycobacterium tuberculosis, suggesting that they may affect the biochemical pathways essential for the survival and replication of this bacterium .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting potential anti-tubercular activity .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra
Cellular Effects
The compound has been shown to have effects on various types of cells. In particular, it has been found to exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It influences cell function by inhibiting the growth of this bacterium
Molecular Mechanism
It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and possible enzyme inhibition or activation
Properties
IUPAC Name |
2-chloro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-17-4-2-1-3-16(17)18(23)21-13-14-7-11-22(12-8-14)15-5-9-20-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWPOISGSVGFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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